molecular formula C15H12F3NO4 B5798867 1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene

1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B5798867
M. Wt: 327.25 g/mol
InChI Key: PLVSEQLRCZTDMJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of ethoxy, phenoxy, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

1-(4-Ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

1-(4-Ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar compounds to 1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene include other nitrobenzene derivatives and trifluoromethyl-substituted aromatic compounds. These compounds share some chemical properties but differ in their specific functional groups and reactivity. The presence of the ethoxyphenoxy group in this compound distinguishes it from other similar compounds, potentially leading to unique applications and reactivity profiles.

Similar Compounds

  • 1-(4-Ethoxyphenoxy)-2-nitrobenzene
  • 1-(4-Ethoxyphenoxy)-4-(trifluoromethyl)benzene
  • 2-Nitro-4-(trifluoromethyl)benzene

Conclusion

This compound is a compound with diverse applications in scientific research and industry. Its unique chemical structure allows for various synthetic routes, chemical reactions, and potential uses in fields such as chemistry, biology, and medicine. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into its potential and limitations.

Properties

IUPAC Name

1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-2-22-11-4-6-12(7-5-11)23-14-8-3-10(15(16,17)18)9-13(14)19(20)21/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVSEQLRCZTDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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